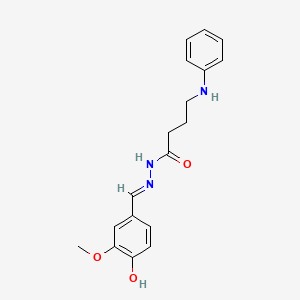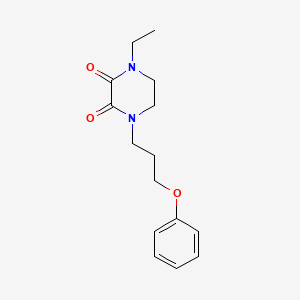![molecular formula C18H22N2O2S B6006445 N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)
N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine, commonly known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. The chemical compound is a derivative of amphetamine and has been used in various scientific research studies.
作用機序
MDMA acts primarily as a serotonin releaser, causing an increase in the levels of serotonin in the brain. It also acts as a dopamine and norepinephrine releaser. The increased levels of serotonin in the brain are responsible for the euphoric effects of MDMA.
Biochemical and Physiological Effects:
MDMA has been found to cause a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone responsible for social bonding and attachment. MDMA has been found to increase feelings of empathy and reduce anxiety and depression in some individuals.
実験室実験の利点と制限
MDMA has several advantages for lab experiments, including its ability to increase social bonding and empathy, making it useful in studies on social behavior. However, its effects on the brain and body can also make it difficult to study, as it can cause changes in brain chemistry and physiology.
将来の方向性
There are several future directions for research on MDMA, including studies on its potential therapeutic uses in treating anxiety, depression, and PTSD. There is also a need for further research into the long-term effects of MDMA use on the brain and body. Additionally, studies on the potential risks and benefits of MDMA-assisted therapy are needed to determine its safety and efficacy as a treatment option.
In conclusion, MDMA is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. It has been used in various scientific research studies and has been found to increase feelings of empathy and social bonding. While it has several advantages for lab experiments, its effects on the brain and body can also make it difficult to study. Further research is needed to determine its potential therapeutic uses and long-term effects on the brain and body.
合成法
MDMA is synthesized through a multi-step process involving the reaction of safrole with hydroiodic acid to produce isosafrole. Isosafrole is then treated with methylamine to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to MDMA using a reducing agent such as aluminum amalgam or sodium borohydride.
科学的研究の応用
MDMA has been used in various scientific research studies, including studies on anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been used in studies on social behavior and neurochemistry. MDMA has been found to increase feelings of empathy and social bonding, making it a useful tool in therapy.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-4-6-16(23-13)11-20-8-2-3-15(10-20)19-14-5-7-17-18(9-14)22-12-21-17/h4-7,9,15,19H,2-3,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWJAYJVECUUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCCC(C2)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6006364.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)

![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)

![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)

![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6006447.png)
![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6006454.png)
![4-(3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B6006457.png)